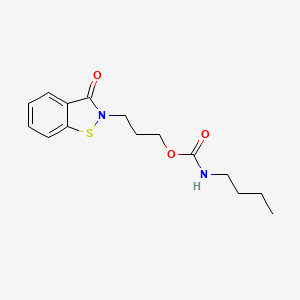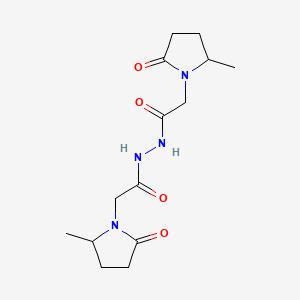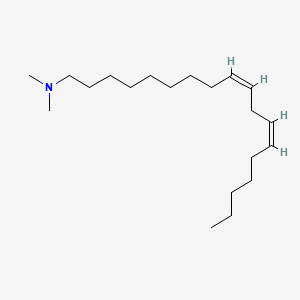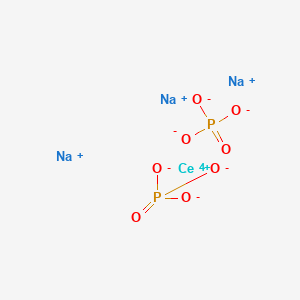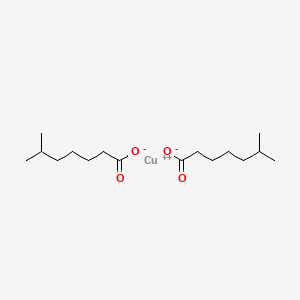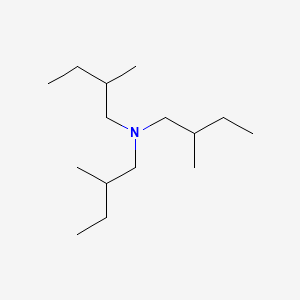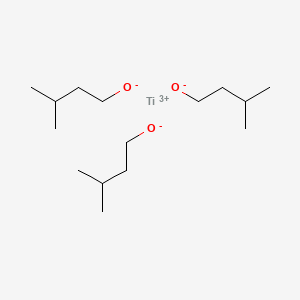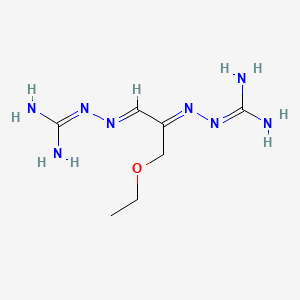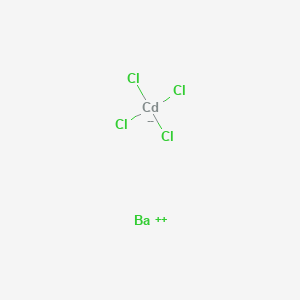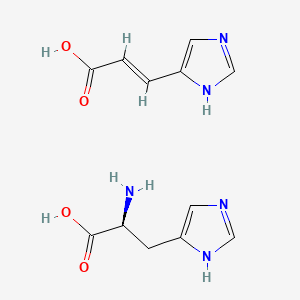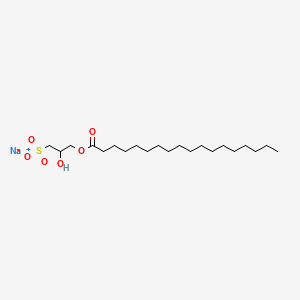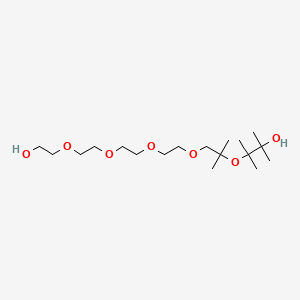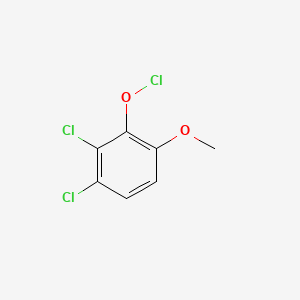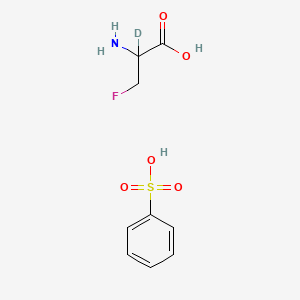
3-Methylbut-3-enyl 2-methylbutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbut-3-enyl 2-methylbutyrate is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.249 g/mol . It is also known by other names such as 3-Methyl-3-butenyl 2-methylbutanoate and Butanoic acid, 2-methyl-, 3-methyl-3-buten-1-yl ester . This compound is characterized by its ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylbut-3-enyl 2-methylbutyrate can be synthesized through the esterification reaction between 3-methyl-3-buten-1-ol and 2-methylbutanoic acid. The reaction typically requires an acid catalyst such as sulfuric acid (H2SO4) and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous distillation to remove the water formed during the reaction and to purify the ester product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylbut-3-enyl 2-methylbutyrate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken down to yield the corresponding alcohol and carboxylic acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester into an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 3-Methyl-3-buten-1-ol and 2-methylbutanoic acid.
Oxidation: Various oxidation products depending on the extent of oxidation.
Reduction: 3-Methyl-3-buten-1-ol.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methylbut-3-enyl 2-methylbutyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methylbut-3-enyl 2-methylbutyrate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-3-butenyl acetate: Another ester with similar structural features but different functional groups.
3-Methyl-3-butenyl isovalerate: Similar in structure but with a different carboxylic acid component.
3-Methyl-3-butenyl 3-methylbutanoate: A closely related ester with slight variations in its molecular structure.
Uniqueness
3-Methylbut-3-enyl 2-methylbutyrate is unique due to its specific combination of the 3-methyl-3-buten-1-yl alcohol and 2-methylbutanoic acid, which imparts distinct chemical and physical properties. Its specific reactivity and applications make it valuable in various fields of research and industry .
Eigenschaften
CAS-Nummer |
84254-81-9 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
3-methylbut-3-enyl 2-methylbutanoate |
InChI |
InChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h9H,2,5-7H2,1,3-4H3 |
InChI-Schlüssel |
LTOLHPXUSLBUHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=O)OCCC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


